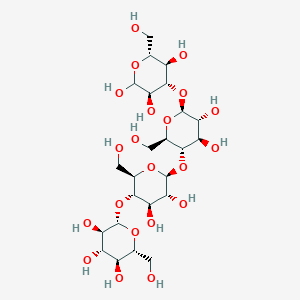
(5,6-Dichloropyridin-3-yl)methanamine hydrochloride
Übersicht
Beschreibung
“(5,6-Dichloropyridin-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1428532-85-7. It has a molecular weight of 213.49 and its molecular formula is C6H7Cl3N2 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “(5,6-Dichloropyridin-3-yl)methanamine hydrochloride” is 1S/C6H6Cl2N2.ClH/c7-5-1-4 (2-9)3-10-6 (5)8;/h1,3H,2,9H2;1H .
Physical And Chemical Properties Analysis
“(5,6-Dichloropyridin-3-yl)methanamine hydrochloride” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Photocytotoxicity and Cellular Imaging
Iron(III) complexes synthesized using derivatives of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride have shown significant applications in photocytotoxicity and cellular imaging. Basu et al. (2014) and (2015) investigated complexes that demonstrated unprecedented photocytotoxicity in red light and interacted with cellular DNA, causing cell death via apoptosis due to the generation of reactive oxygen species. These complexes were effective in cellular uptake and had remarkable photocytotoxicity in various cancer cells, indicating their potential in cancer therapy and imaging (Basu et al., 2014) (Basu et al., 2015).
Synthesis and Characterization in Medicinal Chemistry
In medicinal chemistry, derivatives of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride have been synthesized and characterized for potential therapeutic applications. Pandey and Srivastava (2011) synthesized a series of novel Schiff bases of 3-aminomethyl pyridine and screened them for anticonvulsant activity. These compounds showed promise in seizure protection and exhibited significant anticonvulsant activity in various models, suggesting their potential in treating neurological disorders (Pandey & Srivastava, 2011).
Catalysis and Polymerization
Kwon, Nayab, and Jeong (2015) reported on zinc(II) complexes bearing derivatives of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride as pre-catalysts for polylactide formation from rac-lactide. These complexes showed efficiency in initiating ring-opening polymerization and exhibited a preference for heterotactic polylactide, indicating their importance in materials science and polymer chemistry (Kwon, Nayab, & Jeong, 2015).
Anticancer Activity
Reddy et al. (2012) synthesized a family of boronates using derivatives of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride and found them to have moderate to high antiosteoclast and osteoblast activity. These compounds showed potential in the treatment of bone disorders due to their significant anticancer activity (Reddy et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
(5,6-dichloropyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c7-5-1-4(2-9)3-10-6(5)8;/h1,3H,2,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIKXMITDFVLGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6-Dichloropyridin-3-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1446388.png)
![7-Fluoroimidazo[1,2-a]pyridine](/img/structure/B1446390.png)
![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1446392.png)



![tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate](/img/structure/B1446401.png)
![3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate](/img/structure/B1446403.png)


![1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1446407.png)


![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1446411.png)